molecular formula C13H8N4O3 B1683690 Tyrphostin A51 CAS No. 126433-07-6

Tyrphostin A51

Cat. No. B1683690
M. Wt: 268.23 g/mol
InChI Key: JKNOYWVMHPMBEL-UNXLUWIOSA-N
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Description

Tyrphostin A51 is a potent protein tyrosine kinase (PTK) inhibitor . It is involved in cell proliferation and differentiation . This molecule associates with the substrate subsite of the protein tyrosine kinase (PTK) domain .


Synthesis Analysis

The synthesis of Tyrphostin A51 involves the use of protein tyrosine kinase inhibitors . These inhibitors are structurally different and have been tested on human bone cells . The synthesis process results in a dose-dependent inhibition of basal [3H]thymidine incorporation of both human bone cell types .


Molecular Structure Analysis

The molecular structure of Tyrphostin A51 is C13H8N4O3 . It is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function .


Chemical Reactions Analysis

Tyrphostin 51 has been used to study the inhibition of rat hepatic leptin 1 . It is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function .


Physical And Chemical Properties Analysis

Tyrphostin 51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . This molecule associates with the substrate subsite of the protein tyrosine kinase (PTK) domain .

Scientific Research Applications

Bone Cell Proliferation and Differentiation

Tyrphostin A51 has been studied for its effects on human bone cell proliferation and differentiation. In a study by Yoon, Chen, Baylink, and Lau (1998), it was found that Tyrphostin A51 significantly reduced cellular tyrosyl phosphorylation level, confirming its role as a potent protein tyrosine kinase (PTK) inhibitor in human bone cells. Tyrphostin A51 caused a dose-dependent inhibition of basal [3H]thymidine incorporation in both mandible-derived and vertebra-derived human bone cells, which indicates its impact on cell proliferation. Additionally, Tyrphostin A51 also increased basal alkaline phosphatase (ALP) specific activity and collagen synthesis in human bone cells, suggesting its involvement in bone cell differentiation (Yoon, Chen, Baylink, & Lau, 1998).

Neuronal Cell Protection from Oxidative Stress

Sagara, Ishige, Tsai, and Maher (2002) explored the protective efficacy of Tyrphostins, including A51, against oxidative stress-induced nerve cell death (oxytosis). They found that many commercially available tyrphostins protect both HT-22 hippocampal cells and rat primary neurons from oxytosis. This study highlights Tyrphostins' role in guarding neuronal cells against oxidative stress by acting as antioxidants, mitochondrial uncouplers, and enhancers of cellular glutathione levels (Sagara, Ishige, Tsai, & Maher, 2002).

Protein Methylation via Catechol-O-methyltransferase

Lipson and Clarke (2007) investigated the effects of Tyrphostin A51 on protein methylation in mammalian cytosol. Their study demonstrated that tyrphostin A51, along with A25 and A47, stimulates the labeling of small molecules and proteins when incubated with S-adenosyl-[methyl-3H]methionine. The incorporation of methyl groups into protein follows a complex pathway initiated by the methylation of select tyrphostins, suggesting a novel mechanism of protein modification (Lipson & Clarke, 2007).

Safety And Hazards

Safety measures for handling Tyrphostin A51 include avoiding dust formation, breathing mist, gas or vapours . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNOYWVMHPMBEL-UNXLUWIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017104
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin A51

CAS RN

122520-90-5, 126433-07-6
Record name AG 183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin A 51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
HK Yoon, K Chen, DJ Baylink, KHW Lau - Calcified tissue international, 1998 - Springer
… inhibits, and genistein stimulates basal and EGF-induced human bone cell proliferation, we speculate that there may be a group of tyrphostin A51-sensitive PTKs that mediate basal and …
Number of citations: 39 link.springer.com
AA Mongin, JM Reddi, C Charniga… - American Journal of …, 1999 - journals.physiology.org
… tyrphostin 23 and tyrphostin A51 inhibited the volume-… Significant inhibition by tyrphostin A51 at a concentration as … 23 was lower than that of tyrphostin A51, a finding that is consistent …
Number of citations: 70 journals.physiology.org
A Patlolla, K Ogihara, A Zubkov, K Aoki… - Brain Edema XI …, 2000 - Springer
… genistein and tyrphostin A51, two structurally different inhibitors, reduced the effect of … and tyrphostin A51 was probably not non-specific. The inhibitory effect of tyrphostin A51 in …
Number of citations: 7 link.springer.com
A Patlolla, K Ogihara, K Aoki, A Zubkov… - Biochemical and …, 1999 - Elsevier
… The participation of tyrosine kinases in the effect of hemolysate in fibroblasts was further supported by the effect of tyrosine kinase inhibitors genistein and tyrphostin A51. The …
Number of citations: 19 www.sciencedirect.com
M Tepel, M Echelmeyer, NN Orie, W Zidek - Kidney international, 2000 - Elsevier
… PMA-induced ROS was significantly reduced by tyrphostin A51 in lymphocytes from patients with end-stage renal failure and from healthy control subjects (each P < 0.01), indicating the …
Number of citations: 123 www.sciencedirect.com
HK Yoon, DJ Baylink, KHW Lau - American journal of nephrology, 2000 - karger.com
… Consequently, our findings that tyrphostin A51 and also erbstatin completely blocked the anabolic effects of PTP inhibitors (ie, PAO vanadate, and molybdate) are entirely consistent …
Number of citations: 12 karger.com
S Iwabuchi, LS Marton, JH Zhang - Journal of neurosurgery, 1999 - thejns.org
… The tyrosine kinase inhibitors genistein and tyrphostin A51 (administered at concentrations of 30 or 100 M) attenuated both phases of erythrocyte lysate–induced [Ca++]i elevation. …
Number of citations: 19 thejns.org
KI Lee, Y Park, SJ Park, JH Hwang, SJ Lee… - Bioorganic & medicinal …, 2006 - Elsevier
… In particular, compound11 was comparable to tyrphostin A51 and the most active from this series, it shows IC 50 values of 2.8 and 4.6 μM for EGFR and VEGFR2, respectively. While a …
Number of citations: 23 www.sciencedirect.com
SJ Lee, D Jeong, WK Park, JY Kong… - … Journal Devoted to …, 2010 - Wiley Online Library
… Emodin and a standard material, tyrphostin A51, showed similar inhibitory potency on Kit phosphorylation with IC50 of 4.85 μm and 5.02 μm, respectively. Contrast to emodin, aloe-…
Number of citations: 12 onlinelibrary.wiley.com
CN Tomes, CM Roggero, G De Blas, PM Saling… - Developmental …, 2004 - Elsevier
… Masking of phosphotyrosyl groups with a specific antibody or inhibition of tyrosine kinases with genistein, tyrphostin A47, and tyrphostin A51 prevent the acrosome reaction. By …
Number of citations: 76 www.sciencedirect.com

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